molecular formula C11H23ClN2O4S B1377472 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride CAS No. 1427890-35-4

2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride

Cat. No. B1377472
CAS RN: 1427890-35-4
M. Wt: 314.83 g/mol
InChI Key: SGMKXHPSKMZMIR-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride is a chemical compound with the CAS Number: 1427890-35-4 . It has a molecular weight of 314.83 g/mol . The IUPAC name for this compound is 2-amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O4S.ClH/c1-13(9-3-6-17-7-4-9)11(14)10(12)5-8-18(2,15)16;/h9-10H,3-8,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Health Benefits of Sulforaphane

Sulforaphane, a compound with a sulfonated moiety similar to that in the query compound, has been extensively studied for its wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. Sulforaphane is derived from cruciferous vegetables and has shown promise as a chemopreventive agent against various cancers and other diseases (Kim & Park, 2016).

Environmental Applications of Sulfamic Acid

Sulfamic acid, which shares the sulfonamide functional group with the query compound, is noted for its use in industrial cleaning and as a corrosion inhibitor. It represents an environmentally friendly alternative for the removal of scales and rust from metals, demonstrating the relevance of sulfonamide compounds in environmental and industrial applications (Verma & Quraishi, 2022).

Photocatalysis in Oxidation Reactions

Research into the oxidation of sulfur compounds, including those with sulfonamide groups, by photocatalysis or photosensitization highlights the potential for chemical compounds to be involved in environmental remediation processes. This includes the treatment of industrial by-products and pollutants (Cantau et al., 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-N-methyl-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S.ClH/c1-13(9-3-6-17-7-4-9)11(14)10(12)5-8-18(2,15)16;/h9-10H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMKXHPSKMZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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